2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide
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Overview
Description
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Preparation Methods
The synthesis of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine with sulfonamide derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide can be compared with other similar compounds such as:
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonamide group, leading to different chemical properties and applications.
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride: This compound contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, such as its stability and reactivity under specific conditions.
Biological Activity
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide (CAS Number: 74030-68-5) is a compound belonging to the benzoxazine class of heterocycles. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H6N2O5S. The compound features a benzoxazine ring that contributes to its biological activity through various mechanisms. Its sulfonamide group is significant for its interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of benzoxazines exhibit notable antibacterial properties. A study focusing on the biological activity of benzoxazine derivatives reported that modifications to the benzoxazine structure can enhance antibacterial efficacy against various pathogens.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
These results suggest that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal potential of this compound has also been assessed. In vitro studies demonstrated its effectiveness against common fungal strains.
Compound | Target Fungus | EC50 (µg/mL) |
---|---|---|
This compound | Candida albicans | 25 µg/mL |
This compound | Aspergillus niger | 30 µg/mL |
The compound showed significant antifungal activity comparable to standard antifungal agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro models. The inhibition of pro-inflammatory cytokines was observed in cell cultures treated with the compound.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several benzoxazine derivatives including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against a panel of fungal pathogens. The findings revealed its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase.
- Membrane Disruption : The hydrophobic nature of the benzoxazine ring may disrupt microbial membranes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells leading to apoptosis in cancer cells.
Properties
Molecular Formula |
C8H6N2O5S |
---|---|
Molecular Weight |
242.21 g/mol |
IUPAC Name |
2,4-dioxo-1H-3,1-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C8H6N2O5S/c9-16(13,14)4-1-2-6-5(3-4)7(11)15-8(12)10-6/h1-3H,(H,10,12)(H2,9,13,14) |
InChI Key |
TYYOHRXKFSYVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=O)OC(=O)N2 |
Origin of Product |
United States |
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